Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is a compound that belongs to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are notable for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities. The compound is often utilized in research settings for its potential therapeutic effects against various diseases, including multidrug-resistant tuberculosis and certain types of cancer.
The compound is classified under the broader category of heterocyclic compounds, specifically imidazopyridines. It can be identified by its IUPAC name: imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride. The chemical structure includes a fused imidazole and pyridine ring system, which contributes to its biological activity. The compound's CAS number is 1373223-19-8, and it has been documented in various chemical databases such as PubChem and BenchChem.
The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride can be achieved through several synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. These reactions can be catalyzed by transition metals or can utilize metal-free oxidation or photocatalysis strategies. Another approach includes multicomponent reactions, which allow for the construction of this scaffold from readily available starting materials .
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, oxidative coupling methods have been employed to facilitate the formation of the imidazo[1,2-a]pyridine core from simpler precursors. Additionally, tandem reactions can be used to streamline the synthesis process by combining multiple reaction steps into one .
The molecular formula for imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is C₈H₉N₃·2HCl. Its structure features a bicyclic system composed of an imidazole ring fused to a pyridine ring. The presence of the methanamine group contributes to its reactivity and biological activity.
Key structural data include:
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride participates in various chemical reactions due to its functional groups. It can undergo nucleophilic substitutions and participate in coupling reactions with electrophiles.
The compound's reactivity is largely attributed to the amino group on the methanamine moiety, which can act as a nucleophile in substitution reactions. Additionally, the fused ring system allows for potential electrophilic aromatic substitution reactions under appropriate conditions .
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride exhibits its biological effects primarily through the inhibition of specific kinases such as phosphatidylinositol 3-kinase (PI3K) and Aurora kinase.
The inhibition of these kinases affects critical signaling pathways involved in cell proliferation and survival. Specifically, the compound's action results in the suppression of the PI3K-AKT signaling pathway, which is often dysregulated in various cancers and other diseases.
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is typically presented as a solid crystalline form under standard laboratory conditions. Its solubility profile indicates good solubility in polar solvents.
Relevant chemical properties include:
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
The synthesis of Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride originates with strategic functionalization of the imidazo[1,2-a]pyridine core. Multi-step pathways typically commence with condensation between 2-aminopyridine and α-halocarbonyl precursors, where bromoacetyl intermediates serve as key electrophiles for C6-functionalization [4] [8]. For C6-aminomethyl derivatives, a critical advancement involves Ortoleva-King-type reactions employing nano zinc oxide/I₂ catalytic dyads, which facilitate cyclization under mild conditions (60–80°C) with yields exceeding 75% [5] [7]. Alternative metal-catalyzed approaches include Cu(I)-mediated aerobic oxidative couplings between ketoxime acetates and aminopyridines, though these require stringent oxygen exclusion and transition metal purification [7]. Catalyst-free three-component decarboxylative Petasis reactions enable direct C3-arylmethylation using glyoxylic acid and boronic acids, broadening access to structural diversity at non-C6 positions [9].
Table 1: Comparative Functionalization Strategies for Imidazo[1,2-a]pyridine Synthesis
Method | Conditions | Key Advantages | Yield Range | Limitations |
---|---|---|---|---|
Ortoleva-King (ZnO/I₂) | 80°C, EtOH, 8–12 h | Atom economy, no metal catalysts | 75–92% | Limited to acetophenone substrates |
Cu(I)-catalyzed aerobic | 100°C, O₂ atmosphere, DMF | Broad substrate scope | 60–85% | Metal contamination risks |
Petasis decarboxylation | 110°C, CH₃CN, KOtBu | Catalyst-free, C3 diversification | 45–75% | Low yield with electron-poor boronic acids |
α-Haloketone cyclization | Reflux, Et₃N/EtOH, 4 h | High C6 specificity | 68–80% | Requires bromoacetyl precursor |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9